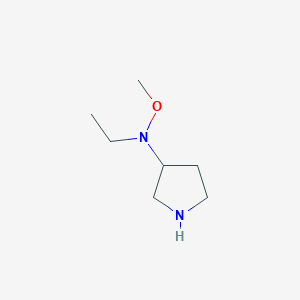
N-Ethyl-N-methoxypyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methoxypyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of an ethyl group, a methoxy group, and an amine group attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methoxypyrrolidin-3-amine typically involves the reaction of pyrrolidine with ethyl and methoxy substituents under controlled conditions. One common method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a reagent for N-ethylation . The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-methoxypyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
N-Ethyl-N-methoxypyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the pyrrolidine ring enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpyrrolidine: Similar in structure but lacks the ethyl and methoxy groups.
N-Ethylpyrrolidine: Similar but lacks the methoxy group.
N-Methoxypyrrolidine: Similar but lacks the ethyl group.
Uniqueness
N-Ethyl-N-methoxypyrrolidin-3-amine is unique due to the presence of both ethyl and methoxy groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
N-ethyl-N-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-3-9(10-2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
SPJPLZDPHXIPQB-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCNC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




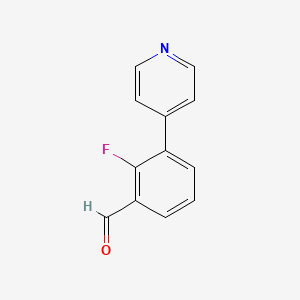
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)

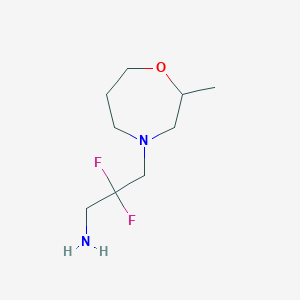


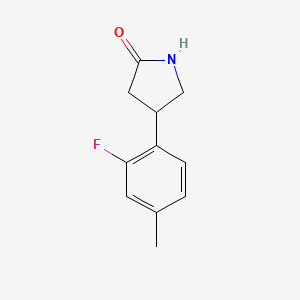
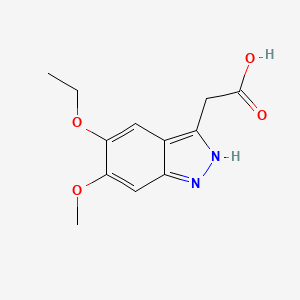
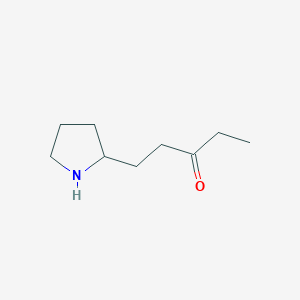

![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
